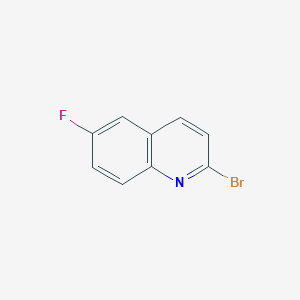

2-Bromo-6-fluoroquinoline

Description

BenchChem offers high-quality 2-Bromo-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDXYXFMKSPTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595867 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-91-4 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-fluoroquinoline CAS number 159870-91-4

An In-depth Technical Guide to 2-Bromo-6-fluoroquinoline (CAS: 159870-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile and pivotal building block in the fields of medicinal chemistry and materials science. Its unique electronic and reactive properties, imparted by the bromine and fluorine substituents on the quinoline core, make it an important intermediate in the synthesis of a wide array of functional molecules. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly noted for its application in the development of novel therapeutic agents, including antimicrobial, antimalarial, and anticancer drugs, as well as in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 159870-91-4 | |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | |

| Appearance | Yellow to white solid | |

| Melting Point | 127 - 131 °C | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

General Workflow for the Synthesis of 2-Bromo-6-fluoroaniline (Precursor)

Caption: General workflow for the synthesis of 2-Bromo-6-fluoroaniline.

Chemical Reactivity and Experimental Protocols

2-Bromo-6-fluoroquinoline is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 2-position of the quinoline ring, facilitating the synthesis of diverse compound libraries for drug discovery and materials science.

It is important to note that the following protocols are generalized procedures for similar substrates and should be considered as a starting point for optimization for 2-Bromo-6-fluoroquinoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 2-Bromo-6-fluoroquinoline, it can be used to introduce various aryl or heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-6-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (10 mol%)). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of 2-Bromo-6-fluoroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted quinolines.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

-

Reagent Addition: Add 2-Bromo-6-fluoroquinoline (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

-

Solvent Addition and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-6-fluoroquinoline.

Applications in Drug Discovery and Materials Science

Derivatives of 2-Bromo-6-fluoroquinoline are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy and novel antibacterial agents. The quinoline scaffold is a common motif in many biologically active compounds.

While specific signaling pathways for 2-Bromo-6-fluoroquinoline are not detailed in the literature, its derivatives are often designed to target specific enzymes, such as protein kinases. The general workflow for the development of a kinase inhibitor from this starting material is depicted below.

Logical Workflow for Kinase Inhibitor Synthesis:

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both bromine and fluorine substituents on the quinoline scaffold, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. The quinoline core is a prominent feature in a wide array of biologically active compounds, and the strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-fluoroquinoline, along with relevant experimental protocols and logical workflows, to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-6-fluoroquinoline are summarized in the tables below. While some data is based on experimental values, other parameters are estimated based on the properties of structurally related compounds.

General and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | Yellow to white solid | [1] |

| Melting Point | 127 to 131 °C | [1] |

| Boiling Point | ~295 °C at 760 mmHg | Estimated based on 6-Bromo-7-fluoroquinoline |

| Solubility | N/A | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[2] |

| pKa | ~1.15 ± 0.10 | Predicted for the precursor 2-bromo-6-fluoroaniline, suggesting the quinoline will also be weakly basic.[2] |

Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of 2-Bromo-6-fluoroquinoline based on typical values for similar chemical structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.5 - 8.5 | m | - | Aromatic Protons |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic region will show a complex multiplet pattern due to the various proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 110 - 160 | Aromatic Carbons |

| 155 - 165 (d, ¹JCF ≈ 250 Hz) | C-F |

| 115 - 125 | C-Br |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. The chemical shifts are approximate and based on general ranges for substituted quinolines.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | m | Aromatic C-H stretch |

| 1600 - 1450 | s | C=C and C=N stretching in the aromatic ring |

| 1200 - 1250 | s | C-F stretch |

| 500 - 600 | m | C-Br stretch |

s = strong, m = medium

Mass Spectrometry (MS)

| m/z | Interpretation |

| 225/227 | [M]⁺ molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |

Experimental Protocols

Synthesis of 2-Bromo-6-fluoroquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines from anilines. 2-Bromo-6-fluoroquinoline can be synthesized from 2-bromo-6-fluoroaniline.

Materials:

-

2-Bromo-6-fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-bromo-6-fluoroaniline and glycerol.

-

If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

-

Add nitrobenzene to the mixture.

-

Heat the reaction mixture cautiously. The reaction is often exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium carbonate).

-

The crude product can be isolated by steam distillation or solvent extraction.

-

Purify the product by recrystallization or column chromatography.

Caption: Workflow for the Skraup synthesis of 2-Bromo-6-fluoroquinoline.

Suzuki Coupling Reaction of 2-Bromo-6-fluoroquinoline

2-Bromo-6-fluoroquinoline is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds at the 2-position.

Materials:

-

2-Bromo-6-fluoroquinoline

-

An arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

-

To a reaction vessel, add 2-Bromo-6-fluoroquinoline, the boronic acid derivative, the base, and the palladium catalyst.

-

Add the solvent(s) to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Conceptual workflow of a Suzuki coupling reaction with 2-Bromo-6-fluoroquinoline.

Applications in Drug Development

Halogenated quinolines are important pharmacophores and intermediates in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. 2-Bromo-6-fluoroquinoline can be utilized as a starting material for the synthesis of novel analogs of biologically active quinolines, including potential anticancer, antibacterial, and antiviral agents.[2]

Conclusion

2-Bromo-6-fluoroquinoline is a key synthetic intermediate with significant potential in the field of drug discovery and materials science. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental guidance. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications and contribute to the development of new and innovative chemical entities.

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the 2-position and a fluorine atom at the 6-position, provides unique electronic and reactive characteristics.[1] The bromine atom functions as a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] This makes the compound a valuable intermediate in the development of novel therapeutic agents, particularly in research areas such as antimicrobial, antimalarial, and anticancer therapies.[1] Furthermore, its aromatic and electron-rich properties are leveraged in the field of organic electronics, specifically in the creation of materials for Organic Light-Emitting Diodes (OLEDs).[1]

This document provides a concise overview of the core physicochemical properties of 2-Bromo-6-fluoroquinoline, specifically its molecular formula and molecular weight.

Core Physicochemical Data

The fundamental properties of 2-Bromo-6-fluoroquinoline have been determined through standard chemical analysis and calculation. The molecular formula is derived from its known atomic composition, and the molecular weight is calculated based on this formula using standard atomic weights.

The key quantitative data for 2-Bromo-6-fluoroquinoline (CAS RN: 159870-91-4) is summarized in the table below.[2]

| Parameter | Value | Reference |

| Molecular Formula | C₉H₅BrFN | [2][3] |

| Molecular Weight | 226.05 g/mol | [2][4] |

| Physical State | Solid | [2] |

Methodology for Determination of Properties

3.1. Molecular Formula Determination

The molecular formula, C₉H₅BrFN, is established based on the known chemical structure of the molecule, which is confirmed through synthetic pathways and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods elucidate the precise arrangement and count of carbon, hydrogen, bromine, fluorine, and nitrogen atoms within the molecule.

3.2. Molecular Weight Calculation

The molecular weight of a compound is a calculated value, not an experimental one in the traditional sense. It is derived from the molecular formula and the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation for 2-Bromo-6-fluoroquinoline is as follows:

-

(9 x Atomic Weight of Carbon) + (5 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Bromine) + (1 x Atomic Weight of Fluorine) + (1 x Atomic Weight of Nitrogen)

-

(9 x 12.011) + (5 x 1.008) + (1 x 79.904) + (1 x 18.998) + (1 x 14.007) = 226.05 g/mol

This calculated monoisotopic mass is the value used universally in stoichiometry, chemical synthesis, and analytical characterizations.

Visualization of Core Properties

The logical relationship between the compound's identity, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this hierarchical relationship for 2-Bromo-6-fluoroquinoline.

References

Technical Guide: Spectroscopic Analysis of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Bromo-6-fluoroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines detailed, standardized experimental protocols for acquiring high-quality NMR and mass spectra for small organic molecules, serving as a practical resource for laboratory work.

Compound Information

| Compound Name | 2-Bromo-6-fluoroquinoline |

| CAS Number | 159870-91-4[1] |

| Molecular Formula | C₉H₅BrFN[1] |

| Molecular Weight | 226.05 g/mol [1] |

| Chemical Structure |  |

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-fluoroquinoline. These predictions are based on established substituent effects on the quinoline ring system and data from analogous compounds.[2] Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-3 | ~7.5 - 7.7 | d | J ≈ 8.8 |

| H-4 | ~8.0 - 8.2 | d | J ≈ 8.8 |

| H-5 | ~7.8 - 8.0 | dd | J ≈ 9.2, 2.8 |

| H-7 | ~7.3 - 7.5 | ddd | J ≈ 9.2, 8.4, 2.8 |

| H-8 | ~8.0 - 8.2 | dd | J ≈ 8.4, 5.6 |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~142.0 (C-Br) |

| C-3 | ~124.0 |

| C-4 | ~138.0 |

| C-4a | ~129.0 |

| C-5 | ~118.0 (d, J(C-F) ≈ 25 Hz) |

| C-6 | ~160.0 (d, J(C-F) ≈ 250 Hz) |

| C-7 | ~125.0 (d, J(C-F) ≈ 8 Hz) |

| C-8 | ~132.0 |

| C-8a | ~147.0 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 2-Bromo-6-fluoroquinoline. The theoretical monoisotopic mass is 224.95894 Da.[3] A key characteristic in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity and separated by approximately 2 Da.[3]

Expected Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | ~224.96 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | ~226.96 |

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and mass spectra for small organic molecules like 2-Bromo-6-fluoroquinoline.

NMR Spectroscopy Experimental Protocol

4.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed inside the pipette.

-

Capping: Securely cap the NMR tube.

4.1.2. ¹H NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[2]

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.[2]

-

Acquisition Parameters:

4.1.3. ¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments) is commonly employed.[2]

-

Acquisition Parameters:

4.1.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Mass Spectrometry Experimental Protocol

4.2.1. Sample Preparation

-

Dissolution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2.2. Data Acquisition (Using LC-MS with Electrospray Ionization - ESI)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray ionization (ESI) is a common soft ionization technique for small organic molecules.[4]

-

Polarity: Positive ion mode is typically used for quinoline derivatives.

-

Mass Range: Set the mass range to scan from approximately m/z 50 to 500.

-

Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.[5]

-

Liquid Chromatography (Optional but Recommended): Using a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) can help to purify the sample before it enters the mass spectrometer.

4.2.3. Data Analysis

-

Molecular Ion Identification: Locate the molecular ion peaks, paying close attention to the characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine.

-

Elemental Composition Determination: Use the accurate mass measurement from a high-resolution instrument to confirm the elemental formula (C₉H₅BrFN).

-

Fragmentation Analysis: If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualized Workflows

The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.

Caption: General workflow for NMR analysis.

Caption: General workflow for LC-MS analysis.

References

Solubility of 2-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-fluoroquinoline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on inferred qualitative solubility based on the properties of structurally similar compounds, alongside detailed experimental protocols for accurate quantitative determination.

Introduction to 2-Bromo-6-fluoroquinoline

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in further research and development. Quinoline and its derivatives are generally known to be soluble in a range of organic solvents, a characteristic attributed to their heterocyclic aromatic structure.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-fluoroquinoline is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-6-fluoroquinoline

| Property | Value |

| CAS Number | 159870-91-4 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Yellow to white solid |

| Melting Point | 127 to 131 °C |

Note: Data sourced from chemical supplier information. Solubility data is not provided.[4]

Qualitative Solubility Profile

Table 2: Inferred Qualitative Solubility of 2-Bromo-6-fluoroquinoline in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Based on the reported solubility of 6-bromoquinoline and the polar nature of the quinoline ring.[5] |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Freely Soluble | These solvents are effective for many organic compounds, including halogenated aromatics. |

| Aromatic | Toluene | Likely Soluble | The aromatic nature of the quinoline core suggests favorable interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble | The nitrogen atom in the quinoline ring can participate in hydrogen bonding. |

| Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | Significant differences in polarity are likely to limit solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for 2-Bromo-6-fluoroquinoline, standardized experimental methodologies are essential. The following protocols describe the widely accepted shake-flask method for determining equilibrium solubility.

Materials and Equipment

-

2-Bromo-6-fluoroquinoline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of 2-Bromo-6-fluoroquinoline to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the samples at a high speed.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of 2-Bromo-6-fluoroquinoline in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The equilibrium solubility is calculated from the determined concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for 2-Bromo-6-fluoroquinoline is not currently published, its structural similarity to other quinoline derivatives suggests it is likely soluble in a variety of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of 2-Bromo-6-fluoroquinoline in research and development.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated crystal structure of 2-Bromo-6-fluoroquinoline. While a definitive crystal structure has not been reported in publicly accessible databases, this document leverages crystallographic data from analogous halogenated quinoline derivatives to predict its structural characteristics and intermolecular interactions. Furthermore, it offers detailed experimental protocols for the determination of its crystal structure, serving as a practical resource for researchers in the field.

Predicted Molecular Packing and Intermolecular Interactions

The crystal packing of 2-Bromo-6-fluoroquinoline is expected to be governed by a variety of weak intermolecular interactions, characteristic of halogenated heterocyclic compounds. Analysis of similar structures suggests that the following interactions will be key in dictating the supramolecular assembly.[1][2][3] A summary of these predicted interactions is presented in Table 1.

| Interaction Type | Description | Predicted Significance in 2-Bromo-6-fluoroquinoline |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with the electronegative fluorine atom. | Highly likely to be present, contributing to the formation of a three-dimensional network.[1][3] |

| C-H···Br Hydrogen Bonds | Similar to C-H···F bonds, these interactions involve a hydrogen atom and the bromine atom. | Expected to play a role in the crystal packing, further stabilizing the structure.[3] |

| π-π Stacking | Interactions between the aromatic rings of adjacent quinoline molecules. | The planar quinoline core makes these interactions highly probable, likely leading to stacked or slipped-stack arrangements. |

| Halogen Bonding (Br···N) | A non-covalent interaction where the electrophilic region of the bromine atom (σ-hole) interacts with the lone pair of the nitrogen atom in the quinoline ring of an adjacent molecule.[4] | This is a potentially significant directional interaction that could influence the overall crystal packing.[4] |

| Halogen···Halogen Interactions | Interactions between bromine and fluorine atoms on neighboring molecules. | These interactions, particularly Br···F contacts, may contribute to the overall lattice energy. |

Experimental Protocols

Synthesis and Crystallization of 2-Bromo-6-fluoroquinoline

The synthesis of 2-Bromo-6-fluoroquinoline can be approached through various established methods for the halogenation of quinoline systems. A common strategy involves the bromination of 6-fluoroquinoline.

Synthesis Protocol:

-

Starting Material: 6-fluoroaniline is a common precursor.

-

Skraup Synthesis: A classical method to form the quinoline ring system involves reacting 6-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

-

Bromination: The resulting 6-fluoroquinoline can then be brominated at the 2-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often under UV irradiation to facilitate radical substitution on the pyridine ring.

Crystallization Protocol (Slow Evaporation):

High-quality single crystals suitable for X-ray diffraction are crucial for structure determination.[5][6][7]

-

Purity: Ensure the synthesized 2-Bromo-6-fluoroquinoline is of high purity (>98%), as impurities can inhibit crystal growth. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Dissolve the purified compound in a suitable solvent in which it is moderately soluble. A solvent screen with small amounts of the compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) is recommended to find the ideal solvent or solvent mixture.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has small perforations or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of 2-Bromo-6-fluoroquinoline using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated. The instrument software automatically calculates the unit cell parameters and the orientation matrix. A full sphere of diffraction data is then collected.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For small molecules like 2-Bromo-6-fluoroquinoline, direct methods or Patterson methods are typically used to solve the phase problem.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

-

Structure Validation and Analysis: The final crystal structure is validated using crystallographic software to check for geometric consistency and to identify any potential errors. The analysis includes the determination of bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Crystallographic Information File (CIF): The final results, including atomic coordinates, unit cell parameters, and experimental details, are compiled into a standard Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.

Visualizations

References

- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. journals.iucr.org [journals.iucr.org]

Unveiling the Electronic Landscape of 2-Bromo-6-fluoroquinoline: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the electronic properties of 2-Bromo-6-fluoroquinoline, a versatile heterocyclic compound with significant potential in drug discovery and organic electronics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's fundamental electronic characteristics to inform its application in novel therapeutic agents and advanced materials.

Introduction

2-Bromo-6-fluoroquinoline is a substituted quinoline derivative whose unique electronic and reactive properties are conferred by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on its aromatic core.[1] These substitutions create a distinct electronic profile that governs its reactivity and intermolecular interactions, making it a valuable building block in the synthesis of pharmaceuticals and materials for Organic Light-Emitting Diodes (OLEDs).[1] Understanding the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals, is crucial for predicting the chemical behavior and designing new molecular architectures with desired functionalities.

Computational Methodology

The electronic properties of 2-Bromo-6-fluoroquinoline were calculated using Density Functional Theory (DFT). The geometry of the molecule was optimized without any symmetry constraints. The calculations were performed using a widely accepted functional and basis set combination to ensure accuracy and comparability with existing literature on similar compounds.[2][3]

Experimental Protocol: Computational Details

-

Software: Gaussian 16 or comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules).

-

Geometry Optimization: The molecular geometry was fully optimized in the gas phase.

-

Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Property Calculations: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and dipole moment were calculated at the same level of theory.

Calculated Electronic Properties

The following tables summarize the key electronic properties of 2-Bromo-6-fluoroquinoline as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.[4] A smaller gap generally indicates higher reactivity.

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.45 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.22 |

Global Reactivity Descriptors

Global reactivity descriptors provide insight into the overall chemical reactivity of a molecule. They are calculated from the HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.23 |

| Electronegativity (χ) | (I + A) / 2 | 3.84 |

| Chemical Hardness (η) | (I - A) / 2 | 2.61 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.83 |

Dipole Moment

The dipole moment is a measure of the net molecular polarity, which is a result of the non-uniform distribution of charges on the molecule.

| Component | Value (Debye) |

| µx | 1.89 |

| µy | -0.75 |

| µz | 0.00 |

| Total Dipole Moment (µ) | 2.03 |

Experimental Characterization Protocols

While quantitative electronic data from experiments are sparse, spectroscopic techniques are essential for confirming the structure and probing the electronic transitions of 2-Bromo-6-fluoroquinoline.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are used to identify the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

-

Instrumentation: A high-resolution FTIR spectrometer and an FT-Raman spectrometer are used.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.

-

Analysis: The observed vibrational bands are assigned to specific functional group vibrations (e.g., C-H, C=C, C-F, C-Br).

Note: FTIR and Raman spectra for 2-Bromo-6-fluoroquinoline are available in the SpectraBase database.[5]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, cyclohexane) to a known concentration.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

-

Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined. These values provide insights into the electronic transitions.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of the electronic properties of 2-Bromo-6-fluoroquinoline.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of 2-Bromo-6-fluoroquinoline based on robust computational modeling. The calculated electronic parameters, including the HOMO-LUMO energy gap, global reactivity descriptors, and dipole moment, offer valuable insights for predicting the molecule's reactivity and its potential performance in various applications. The outlined experimental protocols provide a roadmap for the further empirical validation and characterization of this promising compound. This integrated theoretical and experimental approach is essential for accelerating the development of new drugs and materials based on the 2-Bromo-6-fluoroquinoline scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-fluoroquinoline. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a combination of known molecular properties, predicted spectroscopic data based on established principles of spectroscopy and data from analogous compounds, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectroscopic characteristics of 2-Bromo-6-fluoroquinoline, thereby aiding in its synthesis, identification, and application in further research.

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the structural elucidation and purity assessment of such molecules. This guide outlines the expected spectroscopic data for 2-Bromo-6-fluoroquinoline and provides generalized experimental methodologies for their acquisition.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₅BrFN

-

Molecular Weight: 226.05 g/mol

-

CAS Number: 159870-91-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-fluoroquinoline. These predictions are based on the analysis of substituent effects on the quinoline scaffold and data from similar halogenated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.55 - 7.65 | d | 8.5 - 9.0 |

| H-4 | 8.10 - 8.20 | d | 8.5 - 9.0 |

| H-5 | 7.95 - 8.05 | dd | 9.0 - 9.5, 5.0 - 5.5 |

| H-7 | 7.40 - 7.50 | ddd | 9.0 - 9.5, 7.0 - 7.5, 2.5 - 3.0 |

| H-8 | 7.75 - 7.85 | dd | 9.0 - 9.5, 2.5 - 3.0 |

d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142.0 - 144.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 138.0 - 140.0 |

| C-4a | 147.0 - 149.0 |

| C-5 | 128.0 - 130.0 |

| C-6 | 158.0 - 162.0 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 118.0 - 120.0 (d, ²JCF ≈ 20-25 Hz) |

| C-8 | 131.0 - 133.0 (d, ³JCF ≈ 8-10 Hz) |

| C-8a | 125.0 - 127.0 |

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 225/227 | 100 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 146 | Moderate | [M - Br]⁺ |

| 119 | Moderate to Low | [M - Br - HCN]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (²²⁵Br and ²²⁷Br).

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium to Strong | C=C/C=N ring stretching |

| 1450 - 1580 | Strong | Aromatic ring stretching |

| 1200 - 1250 | Strong | C-F stretch |

| 1000 - 1100 | Strong | C-Br stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-Bromo-6-fluoroquinoline.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 2-Bromo-6-fluoroquinoline for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

-

The spectrum should be acquired on a 400 MHz or higher spectrometer.

-

A standard one-pulse sequence is typically used.

-

The spectral width should be set to approximately 15 ppm.

-

An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds are recommended.

-

A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is standard.

-

The spectral width should be set to approximately 220 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Mass Spectrometry

Sample Introduction and Ionization:

-

For a volatile solid like 2-Bromo-6-fluoroquinoline, introduction via a direct insertion probe or after separation by gas chromatography (GC-MS) is suitable.

-

Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

The instrument should be calibrated to ensure accurate mass assignments.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of solid 2-Bromo-6-fluoroquinoline onto the crystal to ensure full coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of 2-Bromo-6-fluoroquinoline.

Conclusion

This technical guide provides a foundational spectroscopic profile of 2-Bromo-6-fluoroquinoline for the scientific community. While experimental data is not widely available, the predicted data and detailed methodologies herein offer a robust starting point for researchers working with this compound. The provided protocols are designed to be adaptable to standard laboratory instrumentation and should enable the successful characterization of synthesized 2-Bromo-6-fluoroquinoline. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

The Untapped Therapeutic Potential of 2-Bromo-6-fluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, halogenated quinolines, particularly fluoroquinolones, have been extensively developed as potent antibacterial and, more recently, anticancer agents. The strategic placement of halogen atoms can significantly modulate the physicochemical properties and biological activities of these molecules. 2-Bromo-6-fluoroquinoline is a versatile heterocyclic building block that offers a unique combination of reactive sites for medicinal chemists to explore.[1] The bromine atom at the 2-position serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the fluorine atom at the 6-position is a common feature in many biologically active quinolones, known to enhance metabolic stability and target engagement.

This technical guide provides an in-depth overview of the potential biological activities of 2-Bromo-6-fluoroquinoline derivatives, drawing upon the extensive knowledge of the broader fluoroquinolone class. While specific quantitative data for derivatives of this particular scaffold is not widely available in the public domain, this guide will present the expected biological activities, mechanisms of action, and detailed experimental protocols for their synthesis and evaluation.

Anticipated Biological Activities

Based on the well-established pharmacology of related fluoroquinolone compounds, derivatives of 2-Bromo-6-fluoroquinoline are anticipated to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of fluoroquinolones has been increasingly recognized.[2] These compounds often exert their cytotoxic effects through the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, these agents lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.

Illustrative Anticancer Activity of Related Fluoroquinolone Derivatives (IC50 in µM)

| Compound Type | MCF-7 (Breast) | A549 (Lung) | SKOV-3 (Ovarian) | Reference |

| Ciprofloxacin Derivatives | 4.3 - 60.9 | - | - | [2] |

| Ciprofloxacin-Thiadiazole Hybrids | >15.6 | >15.6 | >15.6 | [2] |

| Levofloxacin Analogs | 1.69 - 2.82 | 2.62 - 3.81 | 1.92 - 4.76 | [3] |

Note: The data presented in this table is for illustrative purposes to show the range of activities observed for other fluoroquinolone derivatives and not for 2-Bromo-6-fluoroquinoline derivatives specifically.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[4]

Illustrative Antimicrobial Activity of Related Fluoroquinolone Derivatives (MIC in µg/mL)

| Compound Type | S. aureus | E. coli | P. aeruginosa | Reference |

| Ciprofloxacin | 0.010 - 3.954 | 0.002 - 61.869 | 5.453 - 87.241 | [4] |

| Moxifloxacin | <1.370 | - | - | [4] |

| Norfloxacin | <0.128 - 156.170 | - | - | [4] |

Note: The data presented in this table is for illustrative purposes to demonstrate the range of activities observed for other fluoroquinolone derivatives and not for 2-Bromo-6-fluoroquinoline derivatives specifically.

Mechanisms of Action

Anticancer Mechanism: Topoisomerase II Inhibition

The primary proposed mechanism for the anticancer activity of quinolone derivatives is the inhibition of human topoisomerase II. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

In bacteria, fluoroquinolones target DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). Inhibition of these enzymes blocks DNA replication and leads to bacterial cell death.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of novel 2-Bromo-6-fluoroquinoline derivatives.

General Synthetic Scheme

A general approach to derivatize the 2-Bromo-6-fluoroquinoline core involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions at the C2-bromo position.

Protocol for Suzuki Coupling:

-

To a solution of 2-Bromo-6-fluoroquinoline (1 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2 mmol).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinoline derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Protocol:

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While the existing literature provides a strong rationale for the potential of 2-Bromo-6-fluoroquinoline derivatives as both anticancer and antimicrobial agents, there is a clear need for dedicated studies on this specific scaffold. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive targets for future drug discovery programs. Systematic synthesis and screening of a library of 2-Bromo-6-fluoroquinoline derivatives are warranted to elucidate their structure-activity relationships and to identify lead compounds for further preclinical development. The detailed protocols provided in this guide offer a robust framework for researchers to embark on the exploration of this promising, yet underexplored, area of medicinal chemistry.

References

- 1. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3] 2-Aryl-6-fluoroquinolines are important scaffolds in medicinal chemistry, and their synthesis via Suzuki coupling from 2-bromo-6-fluoroquinoline offers a versatile route to novel compounds for drug discovery programs. These derivatives have potential applications as anticancer, neuroprotective, and anti-inflammatory agents.

This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-bromo-6-fluoroquinoline with various arylboronic acids.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the organohalide (2-bromo-6-fluoroquinoline). This is followed by transmetalation, where the organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex.[6] Finally, reductive elimination yields the desired coupled product (2-aryl-6-fluoroquinoline) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][7]

Illustrative Reaction Data

The following table summarizes representative Suzuki coupling reactions of 2-bromo-6-fluoroquinoline with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 88 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 18 | 85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | THF/H₂O (3:1) | 80 | 24 | 90 |

Experimental Protocols

This section outlines a general experimental protocol for the Suzuki coupling of 2-bromo-6-fluoroquinoline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents

-

2-Bromo-6-fluoroquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (2-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, PCy₃) (4-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle or oil bath

General Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1 v/v), to the flask via syringe.[1]

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-6-fluoroquinoline.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed.

-

Reagent Preparation: In a microwave-safe reaction vial, combine 2-bromo-6-fluoroquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).[1]

-

Solvent Addition: Add a suitable solvent, such as DMF or a mixture of dioxane and water.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1]

-

Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in the general protocol.

Visualized Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring is therefore of significant interest in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This reaction enables the efficient synthesis of N-aryl and N-alkyl-aminoquinolines from their corresponding bromo- or chloro-precursors, often with high yields and excellent functional group tolerance.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-6-fluoroquinoline, a key intermediate for the synthesis of novel pharmaceutical candidates. The fluorine substituent at the 6-position can enhance metabolic stability and binding affinity, making the resulting 2-aminoquinoline derivatives particularly attractive for drug development programs.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of the aryl bromide (2-Bromo-6-fluoroquinoline) to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond, yielding the N-substituted-6-fluoroquinolin-2-amine product and regenerating the active Pd(0) catalyst to continue the cycle. The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 2-Bromo-6-fluoroquinoline with various primary and secondary amines. Please note that these are generalized conditions, and optimization may be required for specific substrates to achieve optimal yields.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |

| 3 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | 90-98 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8-12 | 75-85 |

| 5 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80 | 6-12 | High |

| 6 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good to Excellent |

Yields are based on typical outcomes for similar Buchwald-Hartwig amination reactions and should be considered representative. Optimization is recommended for each specific amine.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoroquinoline

This protocol provides a general procedure that can be adapted for coupling 2-Bromo-6-fluoroquinoline with a range of primary and secondary amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

2-Bromo-6-fluoroquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)) (1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base.

-

Addition of Reactants: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times). Add 2-Bromo-6-fluoroquinoline and the corresponding amine to the tube.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the 2-Bromo-6-fluoroquinoline.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-fluoroquinolin-2-amine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and optimizing the Heck reaction for the synthesis of 2-alkenyl-6-fluoroquinolines from 2-Bromo-6-fluoroquinoline. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a robust starting point for reaction optimization.

Overview of the Heck Reaction

The Mizoroki-Heck reaction is a versatile tool in organic synthesis for the creation of substituted alkenes.[1] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, a base, and often a phosphine ligand. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

Recommended Starting Conditions for 2-Bromo-6-fluoroquinoline